ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate
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Overview
Description
Ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate is a complex organic compound with the molecular formula C16H16N4O3S2. This compound is notable for its unique structure, which includes a benzimidazole moiety, a thiazole ring, and an ethyl ester group. It is often used in early discovery research due to its potential biological activities and diverse chemical reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate typically involves multiple steps. One common method starts with the preparation of the benzimidazole derivative, which is then reacted with thioacetic acid to introduce the sulfanyl group. This intermediate is further reacted with ethyl bromoacetate under basic conditions to form the ethyl ester. The final step involves the cyclization of the intermediate with thiourea to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are applicable.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas over palladium catalyst.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Amine.
Substitution: Carboxylic acid.
Scientific Research Applications
Ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole and thiazole moieties. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate can be compared with other compounds containing benzimidazole and thiazole rings:
Ethyl 4-methyl-2-([[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino)-1,3-thiazole-5-carboxylate: Similar structure but with additional methyl groups, which may alter its biological activity.
Ethyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate: Contains a phenyl group, which can influence its chemical reactivity and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a wide range of chemical reactions, and its potential biological activities make it a valuable target for drug development and other applications.
Properties
Molecular Formula |
C16H16N4O3S2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C16H16N4O3S2/c1-2-23-14(22)7-10-8-17-15(25-10)20-13(21)9-24-16-18-11-5-3-4-6-12(11)19-16/h3-6,8H,2,7,9H2,1H3,(H,18,19)(H,17,20,21) |
InChI Key |
QHNCVNZNIJTDFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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